molecular formula C16H10Cl4O3 B14358843 Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2,2-dichloro- CAS No. 93868-13-4

Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2,2-dichloro-

Cat. No.: B14358843
CAS No.: 93868-13-4
M. Wt: 392.1 g/mol
InChI Key: GSTXKMUXXYNPRG-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two ethanone groups linked by an oxydi-4,1-phenylene bridge, with each ethanone group further substituted with two chlorine atoms. The molecular formula of this compound is C28H20Cl2O3, and it has a significant molecular weight of 475.363 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4,4’-oxydianiline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

93868-13-4

Molecular Formula

C16H10Cl4O3

Molecular Weight

392.1 g/mol

IUPAC Name

2,2-dichloro-1-[4-[4-(2,2-dichloroacetyl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C16H10Cl4O3/c17-15(18)13(21)9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)14(22)16(19)20/h1-8,15-16H

InChI Key

GSTXKMUXXYNPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)OC2=CC=C(C=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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